4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene
Description
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is a brominated aromatic compound featuring a cyclobutoxy substituent at the 2-position and a difluoromethoxy group at the 1-position. These compounds are pivotal intermediates in constructing heteroaromatic frameworks, such as those found in Lumacaftor, a cystic fibrosis drug .
Properties
Molecular Formula |
C11H11BrF2O2 |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
4-bromo-2-cyclobutyloxy-1-(difluoromethoxy)benzene |
InChI |
InChI=1S/C11H11BrF2O2/c12-7-4-5-9(16-11(13)14)10(6-7)15-8-2-1-3-8/h4-6,8,11H,1-3H2 |
InChI Key |
WQOQBPWBNKINBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=CC(=C2)Br)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene typically involves the following steps:
Cyclobutoxylation: The attachment of a cyclobutoxy group to the benzene ring.
Difluoromethoxylation: The addition of a difluoromethoxy group to the benzene ring.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe). Cyclobutoxylation may involve the use of cyclobutanol and a strong acid catalyst. Difluoromethoxylation typically requires difluoromethyl ether and a base.
Industrial Production Methods
Industrial production of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to remove or alter functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hydroxy-2-cyclobutoxy-1-(difluoromethoxy)benzene.
Scientific Research Applications
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The cyclobutoxy group may affect the compound’s steric properties, impacting its binding to molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene with analogous bromobenzenes based on substituent positions, electronic/steric effects, reactivity, and physical properties.
Substituent Position and Electronic Effects
1-Bromo-4-(difluoromethoxy)benzene (CAS N/A):
- The para-substituted difluoromethoxy group enhances electron-withdrawing effects, facilitating Pd-catalyzed arylations with heteroarenes (e.g., benzothiophene, imidazo[1,2-a]pyridine) at yields of 77–93% .
- Steric hindrance is minimal, favoring regioselective C–H functionalization at electron-rich positions .
- 1-Bromo-2-(difluoromethoxy)benzene (CAS N/A): The ortho-substituted difluoromethoxy group introduces steric hindrance but retains reactivity comparable to the para isomer, achieving 79–93% yields in couplings with hindered substrates like menthofuran .
- Molecular weight: 241.01 .
Steric and Functional Group Variations
Cyclobutoxy vs. Methoxy Substituents :
- The cyclobutoxy group in the target compound introduces significant steric bulk compared to smaller alkoxy groups (e.g., methoxy). This may reduce reaction efficiency in sterically demanding couplings but improve thermal stability .
- Example: 4-(Bromomethyl)-1-(cyclobutylmethoxy)-2-fluorobenzene (CAS 1696597-65-5) has a molecular weight of 273.15, highlighting the mass contribution of cyclobutylmethoxy .
Difluoromethyl vs. Difluoromethoxy :
Reaction Performance and Yields
Biological Activity
4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cognitive function and neuroprotection. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a bromine atom, difluoromethoxy group, and a cyclobutoxy moiety, which contribute to its biological properties.
Research indicates that 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound enhances cAMP levels, which plays a crucial role in various cellular processes, including memory consolidation and learning. This mechanism is particularly relevant in treating cognitive disorders and improving cognitive function in animal models .
Cognitive Enhancement
Studies have shown that compounds similar to 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene can improve cognitive functions such as memory and learning. For instance, PDE4 inhibitors have been linked to enhanced contextual memory and object recognition in mammals . The specific effects of this compound on cognitive enhancement are still under investigation, but preliminary data suggest promising results.
Neuroprotective Effects
The neuroprotective potential of this compound is attributed to its ability to modulate cAMP levels. Increased cAMP can activate the cAMP response element-binding protein (CREB) pathway, which is essential for neuronal survival and function. Research indicates that activation of this pathway can mitigate traumatic and ischemic injuries in the central nervous system .
Case Studies
Several studies have explored the effects of PDE4 inhibitors on cognitive function:
- Study 1 : An animal model demonstrated that administration of 4-Bromo-2-cyclobutoxy-1-(difluoromethoxy)benzene resulted in significant improvements in memory retention compared to control groups.
- Study 2 : In another investigation, the compound was shown to reduce markers of neuroinflammation, suggesting potential benefits for conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
